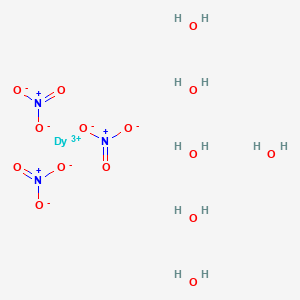
5-Chloropyrimidine-2-carbonitrile
Descripción general
Descripción
“5-Chloropyrimidine-2-carbonitrile” is a chemical compound with the molecular formula C5H2ClN3 . It has a molecular weight of 139.54 .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “5-Chloropyrimidine-2-carbonitrile”, involves several steps. The process typically starts with nucleophilic displacement of the 4,6-chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone. The sulfone group is then displaced by cyanide and chlorination at the pyrimidine C5 position with NCS .
Molecular Structure Analysis
The molecular structure of “5-Chloropyrimidine-2-carbonitrile” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The compound has a chlorine atom at the 5th position and a carbonitrile group at the 2nd position .
Chemical Reactions Analysis
“5-Chloropyrimidine-2-carbonitrile” can undergo various chemical reactions due to its multiple reactive sites. For instance, it can participate in transition metal-catalyzed coupling reactions or nucleophilic substitutions at the chlorine-substituted C4/6 carbons .
Aplicaciones Científicas De Investigación
Synthesis of Pyrimidine Derivatives
5-Chloropyrimidine-2-carbonitrile serves as a versatile intermediate in the synthesis of various pyrimidine derivatives. Due to the presence of both a chlorine atom and a nitrile group, it can undergo nucleophilic substitution reactions that allow for the introduction of different functional groups. For example, it can be used to create 4,5,6-trichloropyrimidine-2-carbonitrile, which is interesting for its multiple reactive sites and potential for rich chemistry through transition metal-catalyzed coupling reactions .
Pharmaceutical Applications
Pyrimidines, including those derived from 5-Chloropyrimidine-2-carbonitrile, are present in many drugs. They have been investigated for over a century and are known for their applications in pharmaceuticals such as CNS depressants, anticancer drugs, antibacterial agents, diuretics, anti-inflammatory, anti-malarial, and anti-tumor agents .
Chemical Synthesis
The compound is also used in chemical synthesis as a building block for more complex molecules. Its reactivity allows chemists to construct a wide array of substances, ranging from small molecules to large, complex structures that can be used in various chemical industries .
Biological Activity Studies
Researchers are interested in substituted pyrimidines for their biological activity. The introduction of hydrophobic side chains or other modifications to the pyrimidine ring can enhance binding affinity with receptor sites, which is crucial in the study of neurotransmitters and drug design .
Regioselective Synthesis
5-Chloropyrimidine-2-carbonitrile is used in regioselective synthesis to create new pyrimidine derivatives with specific substitutions at desired positions on the pyrimidine ring. This is particularly important in the synthesis of compounds with targeted biological activities .
Mecanismo De Acción
While the specific mechanism of action for “5-Chloropyrimidine-2-carbonitrile” is not mentioned in the search results, pyrimidines in general are known to display a range of pharmacological effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
“5-Chloropyrimidine-2-carbonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
The future directions for “5-Chloropyrimidine-2-carbonitrile” could involve exploring its potential applications in various fields due to its multiple reactive sites. This includes the development of new pyrimidines as anti-inflammatory agents . Additionally, the compound’s rich chemistry via transition metal-catalyzed coupling reactions or nucleophilic substitutions at the chlorine-substituted C4/6 carbons offers numerous possibilities for future research .
Propiedades
IUPAC Name |
5-chloropyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-4-2-8-5(1-7)9-3-4/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZYVEHAGNDPGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356172 | |
| Record name | 5-chloropyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrimidine-2-carbonitrile | |
CAS RN |
38275-56-8 | |
| Record name | 5-chloropyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloropyrimidine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















